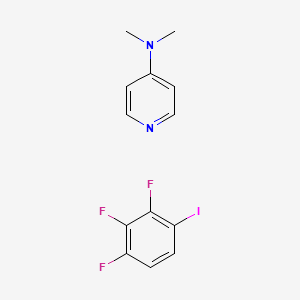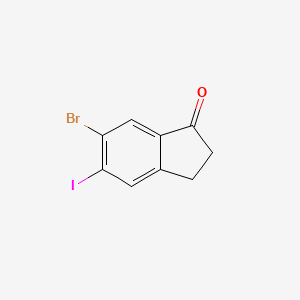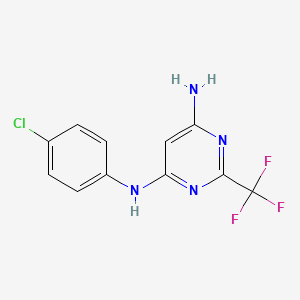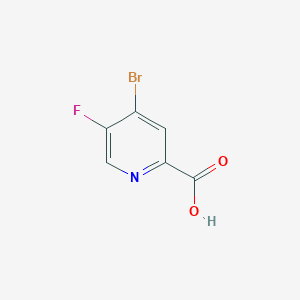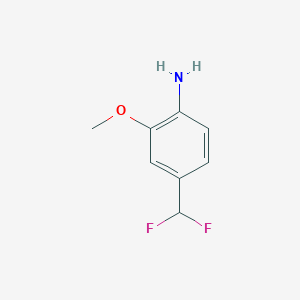
Benzenamine, 4-(difluoromethyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(difluoromethyl)-2-methoxy- typically involves the introduction of the difluoromethyl group onto the benzene ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. These reagents facilitate the formation of the C(sp2)-CF2H bond under specific conditions . The reaction often requires the presence of a catalyst, such as a transition metal complex, to enhance the efficiency and selectivity of the difluoromethylation process .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-(difluoromethyl)-2-methoxy- may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
Benzenamine, 4-(difluoromethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学的研究の応用
Benzenamine, 4-(difluoromethyl)-2-methoxy- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzenamine, 4-(difluoromethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Benzenamine, 4-(difluoromethyl)-2-methoxy- can be compared with other similar compounds, such as:
Benzenamine, 4-(trifluoromethyl)-2-methoxy-: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can result in different chemical and biological properties.
Benzenamine, 4-(methyl)-2-methoxy-: The presence of a methyl group (-CH3) instead of a difluoromethyl group can significantly alter the compound’s reactivity and applications.
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-4-5(8(9)10)2-3-6(7)11/h2-4,8H,11H2,1H3 |
InChIキー |
VOQCPKHUXNBKHM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


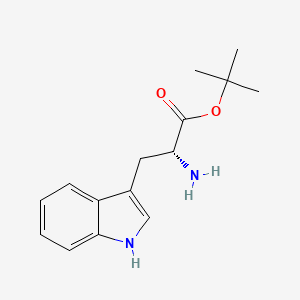
![Imidazo[1,2-c]pyrimidin-3-amine](/img/structure/B12331622.png)
![6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12331630.png)
![2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5alpha,5aalpha,6beta,12aalpha)]-](/img/structure/B12331638.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-bromo-3,7-dihydro-](/img/structure/B12331642.png)
![N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12331648.png)
![4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione](/img/structure/B12331651.png)
![3-[20-(2-Carboxyethyl)-22-chloro-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid](/img/structure/B12331662.png)
